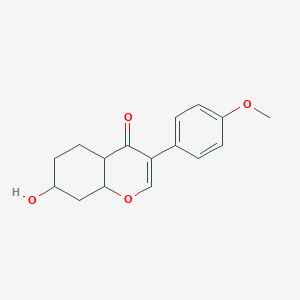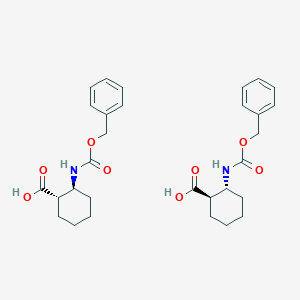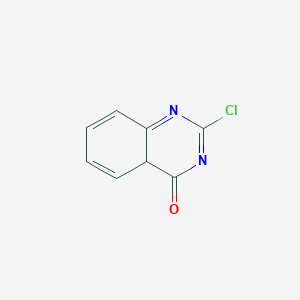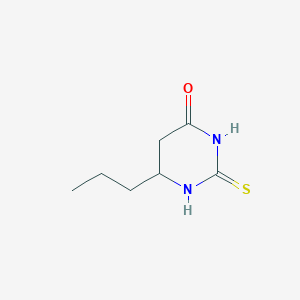![molecular formula C14H19N2O3- B12358971 Benzyl[2-(diethylamino)-2-oxoethyl]carbamate](/img/structure/B12358971.png)
Benzyl[2-(diethylamino)-2-oxoethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate is an organic compound with the molecular formula C14H20N2O3 It is known for its unique structure, which includes a benzyl group, a diethylcarbamoyl group, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate typically involves the reaction of benzyl chloroformate with N,N-diethylglycine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product.
Industrial Production Methods: On an industrial scale, the production of Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the production process.
Types of Reactions:
Oxidation: Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as hydroxide ions or amines can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Benzyl alcohol and diethylcarbamoyl methyl carbamate.
Reduction: Benzyl amine and diethylcarbamoyl methyl carbamate.
Substitution: Substituted benzyl derivatives and diethylcarbamoyl methyl carbamate.
Scientific Research Applications
Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Benzyl Carbamate: Similar structure but lacks the diethylcarbamoyl group.
Diethylcarbamoyl Chloride: Contains the diethylcarbamoyl group but lacks the benzyl group.
Phenyl N-[(Diethylcarbamoyl)Methyl]Carbamate: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness: Benzyl N-[(Diethylcarbamoyl)Methyl]Carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H19N2O3- |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
N-benzyl-N-[2-(diethylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-3-15(4-2)13(17)11-16(14(18)19)10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19)/p-1 |
InChI Key |
RJFIIXSIPLMUQX-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=O)CN(CC1=CC=CC=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid](/img/structure/B12358890.png)
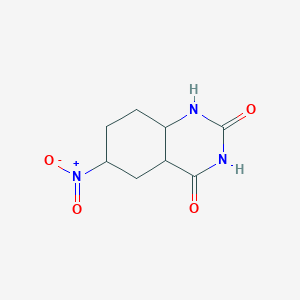
![5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12358905.png)
